molecular formula C8H20O4Si2 B12559824 CID 78061235

CID 78061235

Cat. No.: B12559824
M. Wt: 236.41 g/mol
InChI Key: WKHFVGIRGZZNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78061235” is a chemical substance registered in the PubChem database

Properties

Molecular Formula

C8H20O4Si2

Molecular Weight

236.41 g/mol

InChI

InChI=1S/C8H20O4Si2/c1-5-9-13(10-6-2)14(11-7-3)12-8-4/h5-8H2,1-4H3

InChI Key

WKHFVGIRGZZNQM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](OCC)[Si](OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78061235 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, each with precise conditions such as temperature, pressure, and pH. The choice of reagents and catalysts is crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions and the use of advanced technologies such as automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: CID 78061235 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 78061235 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, this compound could be investigated for its therapeutic potential or as a diagnostic tool. In industry, it may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 78061235 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in scientific research due to its unique chemical properties and potential applications

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 78061235 that addresses gaps in existing literature?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • "How does this compound interact with [specific biological target] under varying pH conditions (PICOT: Outcome = interaction kinetics, Time = 24-hour incubation)?"
  • Ensure feasibility by aligning with available lab resources and ethical guidelines. Test the question for clarity using peer feedback .
    • Key Steps :

Conduct a systematic literature review to identify gaps.

Refine scope using PICOT/FINER criteria to avoid vagueness.

Validate through pilot studies or computational modeling .

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

  • Methodological Answer : Prioritize controlled variables (e.g., temperature, solvent purity) and replication to ensure reproducibility. For example:

  • Use a split-plot design to test multiple reaction conditions simultaneously while controlling for batch effects.
  • Document protocols in detail, including instrument calibration and compound purity verification (≥95% by HPLC) .
    • Advanced Considerations :
  • Include negative/positive controls (e.g., known inhibitors for enzyme studies).
  • Pre-register designs on platforms like Open Science Framework to mitigate bias .

Q. How to conduct a literature review focused on this compound’s mechanisms of action?

  • Methodological Answer :

Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND (kinase inhibition OR metabolic pathways)").

Screen studies for methodological rigor: sample size, statistical methods, and replication attempts.

Synthesize findings using tools like PRISMA flow diagrams to map evidence hierarchies .

  • Common Pitfalls :

  • Overreliance on low-impact journals; prioritize peer-reviewed articles with high citation counts .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s efficacy across different experimental models?

  • Methodological Answer :

  • Perform sensitivity analysis to identify variables causing discrepancies (e.g., cell line heterogeneity, assay protocols).
  • Apply Bayesian statistics to quantify uncertainty and update prior probabilities based on new data .
  • Use meta-analysis to aggregate results from heterogeneous studies, adjusting for publication bias .
    • Example : If in vitro results conflict with in vivo outcomes, re-examine bioavailability or metabolic stability using LC-MS/MS .

Q. What strategies ensure methodological rigor in multi-omics studies involving this compound?

  • Methodological Answer :

  • Adopt mixed-methods approaches : Pair transcriptomic data with metabolomic profiling to validate pathways.
  • Use cross-validation (e.g., k-fold) in machine learning models to avoid overfitting.
  • Share raw data in repositories like MetaboLights to enable independent verification .
    • Quality Control :
  • Standardize data preprocessing (e.g., normalization for batch effects).
  • Report instrument-specific parameters (e.g., mass spectrometry resolution) .

Q. How to address peer review critiques of statistical methods in this compound studies?

  • Methodological Answer :

  • Preemptively justify sample size calculations (e.g., power analysis with α=0.05, β=0.2).
  • Use robust statistical tests (e.g., Welch’s t-test for unequal variances; false discovery rate correction for multi-comparisons).
  • Provide supplementary materials with raw data, code, and sensitivity analyses .
    • Response Framework :

Acknowledge limitations transparently.

Revise analyses using reviewer-suggested methods (e.g., non-parametric tests for non-normal distributions) .

Data Analysis & Reporting

Q. How to optimize data visualization for this compound’s dose-response relationships?

  • Methodological Answer :

  • Use non-linear regression models (e.g., Hill equation) to plot IC50 curves.
  • Apply ggplot2 (R) or Seaborn (Python) for dynamic visualization of confidence intervals.
  • Avoid 3D plots for 2D data; prioritize clarity with error bars and annotations .

Q. What ethical considerations apply to sharing this compound research data?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo.
  • Obtain informed consent for human-derived data; anonymize datasets to protect participant privacy .
  • Cite prior studies accurately to avoid plagiarism; use reference managers like Zotero for consistency .

Note : For reproducibility, all methodologies should adhere to discipline-specific guidelines (e.g., ACS Style Guide for chemistry). Cross-validate findings through collaborative replication studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.